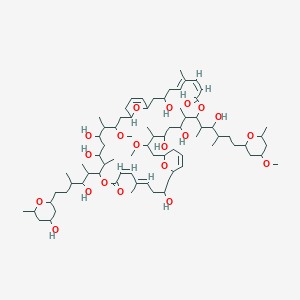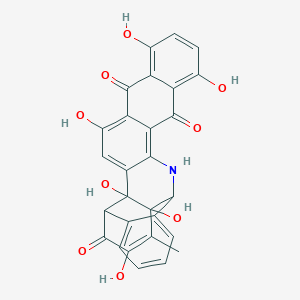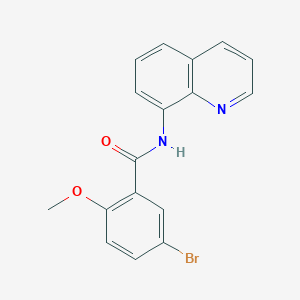
1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate is a complex chemical compound that has been extensively studied in recent years. This compound has shown great potential for use in scientific research due to its unique properties and mechanisms of action. In
Aplicaciones Científicas De Investigación
1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate has a wide range of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. The compound has shown great potential as an antitumor agent, with studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis in cancer cells. Additionally, the compound has been studied for its potential use in photodynamic therapy, which involves the use of light to activate the compound and target cancer cells.
Mecanismo De Acción
The mechanism of action for 1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate is complex and not fully understood. However, it is believed that the compound exerts its antitumor effects by binding to DNA and interfering with its replication and transcription. This leads to the activation of cellular pathways that result in apoptosis and cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate has a range of biochemical and physiological effects. The compound has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. Additionally, the compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for cancer treatment. However, there are also limitations to using this compound in lab experiments. The synthesis process is complex and requires specialized equipment, which can be expensive. Additionally, the compound can be toxic in high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research on 1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, researchers are exploring the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is ongoing research into the mechanisms of action of this compound, which may lead to the development of new cancer treatments in the future.
Conclusion
1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate is a complex chemical compound that has shown great promise in scientific research. Its unique properties and mechanisms of action make it a promising candidate for cancer treatment and other applications. While there are limitations to using this compound in lab experiments, ongoing research is exploring new synthesis methods and potential applications. Overall, 1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate is an exciting area of research with many potential future directions.
Métodos De Síntesis
The synthesis method for 1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate is complex and requires specialized equipment and expertise. The compound is typically synthesized through a multi-step process that involves the reaction of various chemical reagents. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis process must be carefully controlled to ensure the purity and consistency of the final product.
Propiedades
Número CAS |
139164-42-4 |
|---|---|
Nombre del producto |
1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate |
Fórmula molecular |
C18H24ClN5O5Pt |
Peso molecular |
620.9 g/mol |
Nombre IUPAC |
1-(4-aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate |
InChI |
InChI=1S/C18H18N2O2.ClH.NO3.2H3N.Pt/c19-10-3-4-11-20-15-9-5-8-14-16(15)18(22)13-7-2-1-6-12(13)17(14)21;;2-1(3)4;;;/h1-2,5-9,20H,3-4,10-11,19H2;1H;;2*1H3;/q;;-1;;;+2/p-1 |
Clave InChI |
AACUECHAOHEQIH-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCN.N.N.[N+](=O)([O-])[O-].[Cl-].[Pt+2] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCN.N.N.[N+](=O)([O-])[O-].[Cl-].[Pt+2] |
Sinónimos |
1-(4-aminobutylamino)anthracene-9,10-dione, azane, platinum(+2) cation , chloride, nitrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)

![3,3',10-trihydroxy-4,7'-dimethoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione](/img/structure/B237628.png)





![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)

![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)

